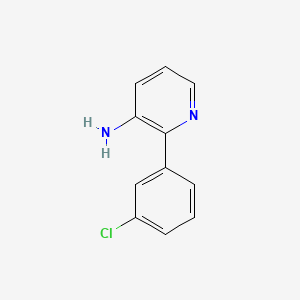![molecular formula C6H5N3O2S B8788801 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione CAS No. 5021-52-3](/img/structure/B8788801.png)
2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a fused thiazole and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of 2-aminothiole with suitable arylacetylchlorides at high temperatures . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Applications De Recherche Scientifique
2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been evaluated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The compound’s structure allows it to bind effectively to the enzyme’s active site, disrupting its function and leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- Thiazolo[4,5-d]pyrimidine derivatives
- Pyrano[2,3-d]thiazole derivatives
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
5021-52-3 |
|---|---|
Formule moléculaire |
C6H5N3O2S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
2-methyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H5N3O2S/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
Clé InChI |
QWMHGTYYVXPHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)NC(=O)NC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

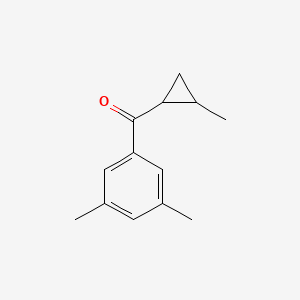
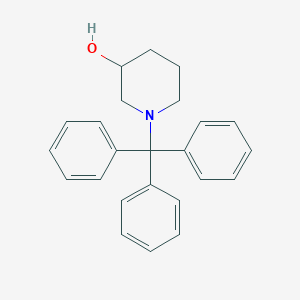
![Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788732.png)



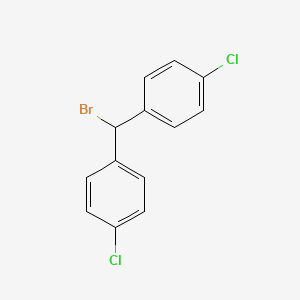
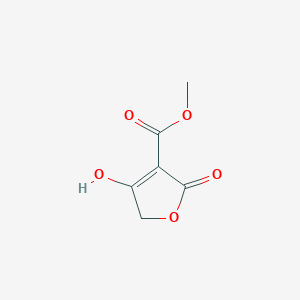
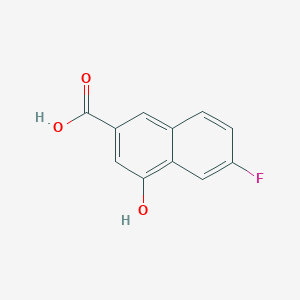
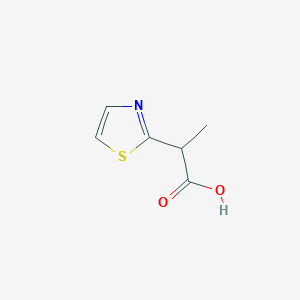
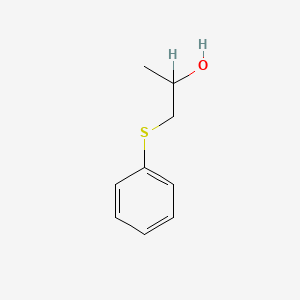
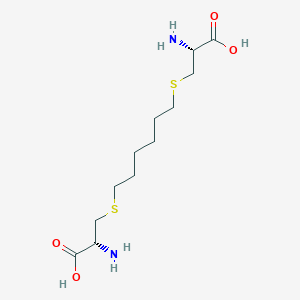
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)
